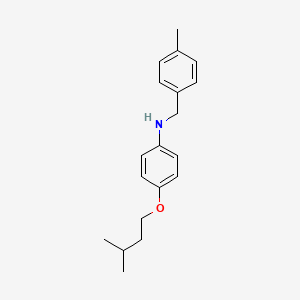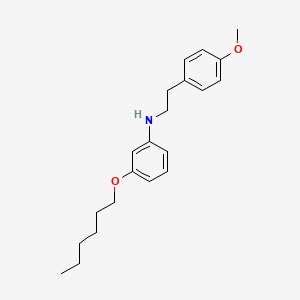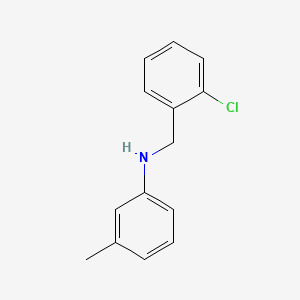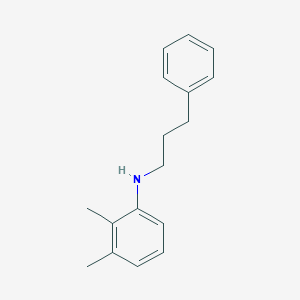![molecular formula C19H24ClNO B1385500 4-Chloro-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040682-52-7](/img/structure/B1385500.png)
4-Chloro-N-[4-(hexyloxy)benzyl]aniline
Vue d'ensemble
Description
4-Chloro-N-[4-(hexyloxy)benzyl]aniline is a biochemical often used for proteomics research . It has a molecular formula of C19H24ClNO and a molecular weight of 317.85 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-[4-(hexyloxy)benzyl]aniline consists of a benzene ring attached to an aniline group (NH2) and a hexyloxy group (O(CH2)5CH3). The benzene ring of the aniline group is substituted with a chlorine atom .Applications De Recherche Scientifique
Mesomorphic Properties
- Research by Hasegawa et al. (1989) focused on the effects of chloro substitution on the nematic-isotropic transition temperature in certain anilines, which is crucial for understanding liquid crystal behaviors (Hasegawa et al., 1989).
Antibacterial and Antifungal Activities
- A study by Reisner and Borick (1955) investigated the antibacterial and antifungal properties of certain chlorobenzylidine-anilines and chlorobenzyl-anilines, indicating potential applications in antimicrobial treatments (Reisner & Borick, 1955).
Reactions with Benzyl Chloroformate
- Pati et al. (2004) studied the reactions of benzyl chloroformate with substituted anilines, which could have implications for organic synthesis processes (Pati et al., 2004).
Microsomal Oxidation
- Research by Gorrod and Gooderham (1985) explored the microsomal metabolism of N-benzyl-4-substituted anilines, including N- and C-oxidation, relevant for understanding drug metabolism and toxicology (Gorrod & Gooderham, 1985).
Nonlinear Optical Properties
- John et al. (2018) conducted a study on the structural and nonlinear optical properties of a Schiff base material involving 4-chloro-4′bromobenzylidene aniline, highlighting its potential in optical applications (John et al., 2018).
Vibrational Spectroscopy
- A study by Pathak et al. (2010) on the vibrational spectroscopy of 4-chloro-4′dimethylamino-benzylidene aniline using density functional theory provides insights into the molecular structure and behavior of these compounds (Pathak et al., 2010).
Molecular Structure Analysis
- Su et al. (2013) analyzed the molecular structures of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, contributing to the field of molecular design and synthesis (Su et al., 2013).
Propriétés
IUPAC Name |
4-chloro-N-[(4-hexoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,21H,2-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBKTZLWJCICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[4-(hexyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)

![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)


![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)


